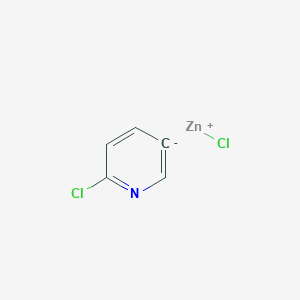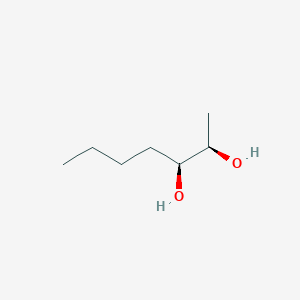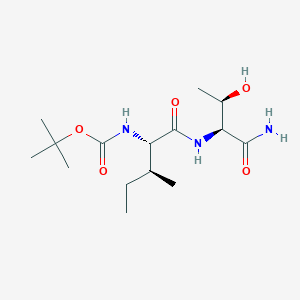
6-chloro-3H-pyridin-3-ide;chlorozinc(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3H-pyridin-3-ide;chlorozinc(1+) is a compound with the molecular formula C5H4ClNZn. It is a chlorinated derivative of pyridine, complexed with a zinc ion.
Métodos De Preparación
The synthesis of 6-chloro-3H-pyridin-3-ide;chlorozinc(1+) typically involves the reaction of 6-chloropyridine with a zinc salt under specific conditions. One common method includes the use of zinc chloride in an organic solvent, where the reaction is facilitated by heating and stirring. The product is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
6-chloro-3H-pyridin-3-ide;chlorozinc(1+) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Aplicaciones Científicas De Investigación
6-chloro-3H-pyridin-3-ide;chlorozinc(1+) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: Research into its biological activity is ongoing, with studies examining its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism by which 6-chloro-3H-pyridin-3-ide;chlorozinc(1+) exerts its effects involves its interaction with various molecular targets. The zinc ion plays a crucial role in stabilizing the compound and facilitating its reactivity. The compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. This interaction is often mediated through coordination bonds between the zinc ion and specific amino acid residues in the target proteins .
Comparación Con Compuestos Similares
6-chloro-3H-pyridin-3-ide;chlorozinc(1+) can be compared with other similar compounds, such as:
6-Chloro-1H-pyrrolo[3,2-b]pyridine: This compound has a similar chlorinated pyridine structure but differs in its ring system and lacks the zinc ion.
Chlorozinc(1+),3H-pyridin-3-ide: This is another zinc complex with a similar pyridine derivative, but with different substituents and potentially different reactivity
Propiedades
Número CAS |
195606-21-4 |
|---|---|
Fórmula molecular |
C5H3Cl2NZn |
Peso molecular |
213.4 g/mol |
Nombre IUPAC |
6-chloro-3H-pyridin-3-ide;chlorozinc(1+) |
InChI |
InChI=1S/C5H3ClN.ClH.Zn/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Clave InChI |
UAJWSXDBKSLGGB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=NC=[C-]1)Cl.Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(Cyclopentylmethyl)-2-quinolinyl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12573201.png)
![2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12573204.png)


![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12573224.png)
![[(Benzyloxy)(ethoxy)methyl]benzene](/img/structure/B12573228.png)
![2H-Pyran-2-one, 4-[[4-(2,4-dichlorophenoxy)-2-butynyl]thio]-6-methyl-](/img/structure/B12573243.png)

![6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B12573254.png)

![Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate](/img/structure/B12573262.png)
![Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester](/img/structure/B12573269.png)

